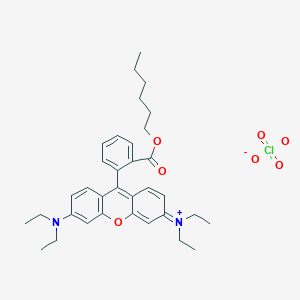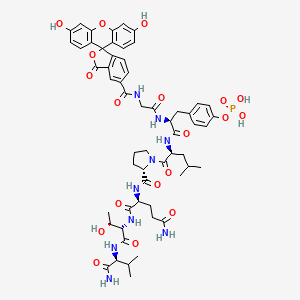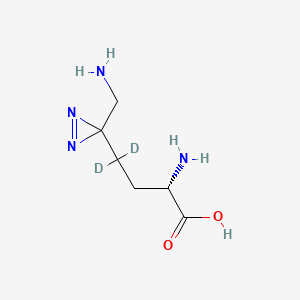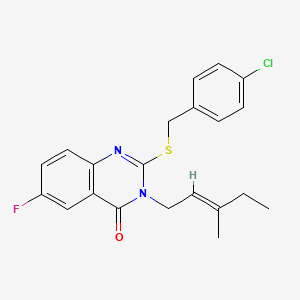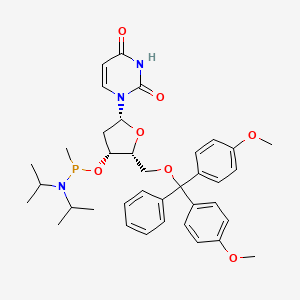
5'-O-DMTr-dU-methyl phosphonamidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of anhydrous solvents and inert atmosphere conditions to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 5’-O-DMTr-dU-methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMTr-dU-methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: The phosphonamidite group can be oxidized to form a phosphonate.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.
Substitution: Acidic conditions, such as treatment with trichloroacetic acid, are used to remove the DMTr group.
Major Products
Oxidation: The major product is the corresponding phosphonate.
Substitution: The major product is the deprotected deoxyuridine derivative.
Scientific Research Applications
5’-O-DMTr-dU-methyl phosphonamidite is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
DNA and RNA Synthesis: It is used in the solid-phase synthesis of oligonucleotides, which are essential for various molecular biology techniques.
Gene Editing: Oligonucleotides synthesized using this compound are used in gene editing technologies such as CRISPR-Cas9.
Drug Development: It is used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Mechanism of Action
The mechanism of action of 5’-O-DMTr-dU-methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis . The compound acts as a building block, allowing for the sequential addition of nucleotides to form the desired DNA or RNA sequence . The DMTr group serves as a protective group, preventing unwanted reactions at the 5’-hydroxyl position .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMTr-2’-FU-methyl phosphonamidite: Another phosphoramidite used in oligonucleotide synthesis.
5’-O-DMTr-5-MedC (Ac)-methyl phosphonamidite: A purine nucleoside analog with broad antitumor activity.
Uniqueness
5’-O-DMTr-dU-methyl phosphonamidite is unique due to its specific structure, which allows for efficient incorporation into oligonucleotides and its compatibility with automated synthesizers . Its ability to form stable phosphonate linkages makes it particularly valuable in the synthesis of modified oligonucleotides for therapeutic applications .
Properties
Molecular Formula |
C37H46N3O7P |
|---|---|
Molecular Weight |
675.7 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C37H46N3O7P/c1-25(2)40(26(3)4)48(7)47-32-23-35(39-22-21-34(41)38-36(39)42)46-33(32)24-45-37(27-11-9-8-10-12-27,28-13-17-30(43-5)18-14-28)29-15-19-31(44-6)20-16-29/h8-22,25-26,32-33,35H,23-24H2,1-7H3,(H,38,41,42)/t32-,33-,35-,48?/m1/s1 |
InChI Key |
UNJWIRFVFZYKSL-RIUJVVMPSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
Canonical SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
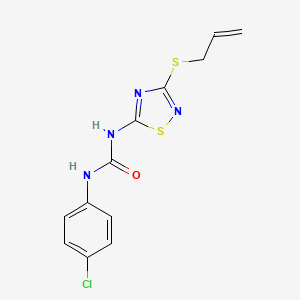
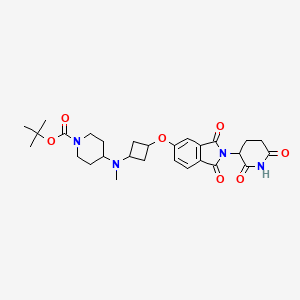

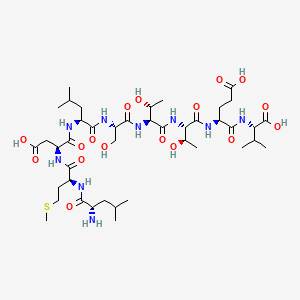
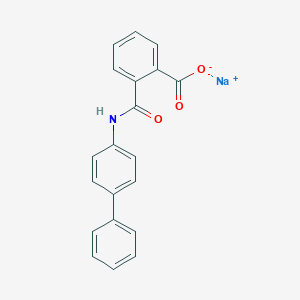
![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)


